1-bromo-dibenzofuran-4-ol
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Overview
Description
1-Bromodibenzo[b,d]furan-4-ol is a chemical compound with the CAS Number: 873974-43-7 . It has a molecular weight of 263.09 . It is a solid at room temperature . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical and pharmaceutical production processes .
Molecular Structure Analysis
The InChI code for 1-Bromodibenzo[b,d]furan-4-ol is 1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
1-Bromodibenzo[b,d]furan-4-ol is a solid at room temperature . Its molecular weight is 263.09 . The InChI code provides information about its molecular structure .Scientific Research Applications
Chemical Reactions and Synthesis Routes
The compound has been utilized in chemical synthesis routes. For example, a Cu(I)-catalyzed reaction involving 1-bromo-2-iodobenzenes and 1,3-cyclohexanediones in the presence of 1-Bromodibenzo[b,d]furan-4-ol was reported, showcasing a regioselective domino process based on intermolecular and intramolecular Ullmann-type C-arylation and O-arylation (Aljaar et al., 2012). Additionally, Pd-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with alkenylaluminum reagents were reported for the synthesis of 2-alkenylbenzo[b]furan derivatives, indicating the compound's utility in advanced organic synthesis (Wen et al., 2020).
Applications in OLED Technology
Dibenzo[b,d]furan derivatives have been explored for their potential in OLED (organic light-emitting diode) technology. Asymmetrically difunctionalized dibenzo[b,d]furan-based materials were synthesized and implemented as hole-blocking materials in blue phosphorescent OLEDs. These materials demonstrated high thermal stability, high triplet energies, and deep highest occupied molecular orbital (HOMO) energy levels, resulting in high-performance OLEDs (Hong et al., 2020).
Antimicrobial and Antitubercular Applications
Dibenzo[b,d]furan-1,2,3-triazole conjugates were synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, presenting potential as antitubercular agents (Yempala et al., 2014).
Antioxidant Properties
The compound urceolatin, a structurally unique bromophenol containing a benzylphenanthro[4,5-bcd]furan unit, was isolated and shown to possess significant DPPH radical-scavenging activity, indicating its antioxidant properties (Li et al., 2008).
Mechanism of Action
While the specific mechanism of action for 1-Bromodibenzo[b,d]furan-4-ol is not mentioned in the sources I found, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Safety and Hazards
1-Bromodibenzo[b,d]furan-4-ol is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include not breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
1-bromodibenzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOJDJYFVRUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873974-43-7 |
Source
|
Record name | 1-Bromodibenzo[b,d]furan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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